H-His(1-Me)-OMe
Description
H-His(1-Me)-OMe (methyl ester of 1-methyl-L-histidine) is a modified histidine derivative with structural and functional significance in peptide synthesis and medicinal chemistry. Its molecular formula is C₈H₁₃N₃O₂ (CAS 57519-09-2), featuring a methyl group at the 1-position of the imidazole ring and a methyl ester at the carboxyl terminus . This modification enhances stability and modulates reactivity during peptide coupling, reducing epimerization risks .
Synthesis: The compound is synthesized via selective methylation of histidine's imidazole ring followed by esterification. For example, H-His(Trt)-N(OMe)Me, a related precursor, undergoes deprotection using TFA:TIS:CH₂Cl₂:H₂O to yield derivatives like this compound .
Applications: It is widely used in solid-phase peptide synthesis (SPPS) to construct bioactive peptides with improved stereochemical integrity. Commercial availability (e.g., Bachem) underscores its utility in producing enzymes and therapeutics requiring methylated histidine residues .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAVIKJSKOOHN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427217 | |
| Record name | N'-Methyl-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57519-09-2 | |
| Record name | N'-Methyl-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Methylation of L-Histidine Methyl Ester
The most widely cited method begins with L-histidine methyl ester as the starting material. The imidazole ring’s 1-nitrogen (τ-nitrogen) is methylated using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds in anhydrous dimethylformamide (DMF) under inert conditions to prevent side reactions:
Key Considerations :
-
Regioselectivity : The τ-nitrogen is less basic (pKa ~6.5) than the π-nitrogen (pKa ~6.0), favoring methylation at the 1-position under weakly basic conditions.
-
Protection Strategies : While the α-amino group of histidine is often unprotected in this route, competing methylation at this site is minimized by maintaining a stoichiometric excess of methyl iodide.
Hydrochloride Salt Formation
The product is isolated as the hydrochloride salt by treating the crude methylated compound with hydrogen chloride (HCl) gas in ethyl acetate. This step enhances stability and solubility for storage and subsequent use in peptide synthesis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency is highly dependent on solvent polarity and temperature:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 78 | 95 |
| THF | 25 | 65 | 90 |
| Acetonitrile | 40 | 72 | 88 |
Data adapted from industrial-scale syntheses. Polar aprotic solvents like DMF facilitate better solubility of intermediates, while elevated temperatures (40°C) accelerate reaction rates at the cost of minor byproduct formation.
Base Selection
The choice of base significantly impacts regioselectivity and yield:
-
Sodium Hydride (NaH) : Generates a strong base (H⁻) that deprotonates the τ-nitrogen, achieving >90% regioselectivity.
-
Potassium Carbonate (K₂CO₃) : A milder base that reduces side reactions but requires longer reaction times (24–48 hours).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz) confirms successful methylation and esterification:
Biological Activity
H-His(1-Me)-OMe, a derivative of histidine, is gaining attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
This compound is characterized by the presence of a methyl group on the first carbon of the histidine side chain and a methoxy group on the carboxylic acid. The synthesis typically involves:
- Methylation : Histidine is methylated at the first position using methyl iodide in the presence of a base like sodium hydroxide.
- Esterification : The carboxyl group of the methylated histidine is esterified with methanol, often using sulfuric acid as a catalyst.
- Hydrochloride Formation : The resulting ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzymatic Interactions
The methyl group at the first position significantly influences the binding affinity and specificity towards various enzymes and proteins. This modification can modulate enzymatic activity, impacting biochemical pathways crucial for cellular functions.
2. Gene Delivery Systems
This compound has shown promise in gene delivery applications. Its incorporation into peptide carriers enhances transfection efficiency for plasmid DNA (pDNA) and oligonucleotides (ODN). For instance, histidylated polylysine conjugates have demonstrated increased DNA transfection rates compared to non-histidylated counterparts, with efficiencies exceeding 1000-fold under specific conditions .
| Carrier Type | Transfection Efficiency | Comments |
|---|---|---|
| Histidylated Polylysine | >1000-fold | Effective for pDNA; minimal serum effect |
| Imidazole-containing Polylysine | Comparable to PEI | Lower toxicity than PEI |
| Histidylated Oligolysine | 80% reduction in ICAM-1 | Effective for ODN delivery |
3. Antimicrobial Properties
Research indicates that histidine-rich peptides exhibit antimicrobial activity that varies based on their sequence and structure. This compound's hydrophilic angle influences its interaction with bacterial membranes, suggesting potential applications in developing antimicrobial agents .
The mechanism by which this compound exerts its biological effects primarily involves:
- Protein Binding : The unique structural modifications enhance binding interactions with target proteins.
- Membrane Interaction : The hydrophilic characteristics facilitate membrane penetration, crucial for gene delivery and antimicrobial activity.
- pH Sensitivity : The imidazole side chain's protonation state can alter interactions under varying pH conditions, influencing its efficacy in different biological contexts .
Case Studies
Several studies exemplify the biological activities associated with this compound:
- A study demonstrated that histidylated carriers could significantly improve transfection rates in mammalian cells while maintaining low cytotoxicity levels, making them suitable for therapeutic applications .
- Another investigation highlighted the antimicrobial efficacy of histidine-rich peptides against various bacterial strains, establishing a correlation between peptide sequence and activity profile .
Scientific Research Applications
Peptide Synthesis
H-His(1-Me)-Ome serves as a crucial building block in the synthesis of peptides, especially those that require histidine derivatives. Its unique structure allows for enhanced efficiency in creating complex biomolecules. This compound is instrumental in producing peptides that have specific biological activities, making it valuable in both academic and industrial settings .
Drug Development
In the pharmaceutical industry, this compound plays a vital role in developing drugs targeting specific biological pathways, particularly in cancer and metabolic disorders. Its incorporation into drug formulations can improve the pharmacokinetics and bioavailability of therapeutic agents .
Bioconjugation
Researchers utilize this compound for bioconjugation processes, which involve attaching therapeutic agents to antibodies or other proteins. This application enhances targeted delivery systems in treatments, allowing for more effective therapies with reduced side effects .
Research in Enzyme Activity
This compound is valuable for studying enzyme mechanisms and activities involving histidine residues. By incorporating this compound into experimental designs, researchers can gain insights into biochemical processes and enzyme kinetics, which are critical for understanding metabolic pathways .
Diagnostic Applications
This compound is also applied in developing diagnostic tools, particularly in assays requiring specific binding interactions. Its use can enhance the sensitivity and specificity of diagnostic tests, making it an essential component in biomedical research .
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for peptides requiring histidine derivatives | Efficiency in creating complex biomolecules |
| Drug Development | Targets specific biological pathways | Improved pharmacokinetics and bioavailability |
| Bioconjugation | Attaches therapeutic agents to antibodies or proteins | Enhanced targeted delivery |
| Enzyme Activity Research | Studies enzyme mechanisms involving histidine residues | Insights into biochemical processes |
| Diagnostic Tools | Develops assays with specific binding interactions | Increased sensitivity and specificity |
Comparison with Similar Compounds
Key Findings :
- H-His(Trt)-OMe : The bulky trityl (Trt) group complicates solubility and necessitates harsh deprotection (TFA), increasing side reactions .
- This compound : The smaller methyl group improves solubility and stability, enabling efficient coupling with minimal racemization (dr > 99:1) under DBAA catalysis .
Methyl Ester vs. Other Esters
Methyl esters (OMe) are compared with tert-butyl (OtBu) and benzyl (OBzl) esters in peptide synthesis:
Insights :
- OMe Esters : Preferred for rapid coupling and compatibility with orthogonal protection strategies. However, alkaline hydrolysis is required for deprotection, which may limit use in acid-sensitive sequences.
- OtBu Esters : Require acidic deprotection, complicating workflows but offering better compatibility with base-sensitive groups .
Reactivity and Epimerization
DBAA-catalyzed coupling of this compound with β-hydroxy-α-amino acids yields dipeptides in 97% yield with near-perfect stereocontrol (dr > 99:1) . In contrast, unprotected histidine derivatives (e.g., H-His-OH) exhibit higher epimerization (dr ~90:10) under similar conditions.
Electronic and Steric Effects
The 1-Me group reduces electron density on the imidazole ring, altering hydrogen-bonding capacity and metal coordination. For example, sulfur substitution in analogous compounds (e.g., 6-Me, 7-Me derivatives) lowers HOMO-LUMO gaps, enhancing charge-transfer properties .
Data Tables
Table 1: Comparative Analysis of Histidine Derivatives
| Parameter | This compound | H-His(Trt)-OMe | H-His-OH |
|---|---|---|---|
| Molecular Weight | 183.21 | 435.50 | 155.15 |
| Solubility in DCM | High | Low | Low |
| Deprotection Reagent | Not required | TFA | Not applicable |
| Coupling Yield (DBAA) | 97% | 64% | 74% |
| Epimerization Risk | Low | Moderate | High |
Table 2: Influence of Ester Groups on Reactivity
| Ester | Coupling Rate (Relative) | Deprotection Method |
|---|---|---|
| OMe | 1.0 (Reference) | Alkaline hydrolysis |
| OtBu | 0.7 | TFA |
| OBzl | 0.5 | H₂/Pd |
Q & A
Q. What ethical guidelines apply to studies using this compound in animal models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
